Lipophilicity Differentiation: 3-Bromo-4-(difluoromethyl)pyridine vs. 4-(Difluoromethyl)pyridine
3-Bromo-4-(difluoromethyl)pyridine demonstrates a significant increase in lipophilicity compared to the unsubstituted 4-(difluoromethyl)pyridine. The target compound's calculated LogP is 2.78 [1], whereas 4-(difluoromethyl)pyridine exhibits a LogP of 1.14 [2]. This difference of 1.64 LogP units translates to a 40-fold increase in partition coefficient, directly impacting the compound's ability to cross biological membranes. This is a direct result of the bromine atom's contribution to the molecule's overall hydrophobicity.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.78 |
| Comparator Or Baseline | 4-(Difluoromethyl)pyridine: 1.14 |
| Quantified Difference | ΔLogP = +1.64 (approx. 40-fold higher partition coefficient) |
| Conditions | Calculated LogP values from vendor data and chemical databases. |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in CNS drug discovery.
- [1] ChemSrc. 3-Bromo-4-(difluoromethyl)pyridine. CAS 114468-05-2. LogP: 2.78170. View Source
- [2] Chembase. 4-(Difluoromethyl)pyridine (CAS 82878-62-4). LogP: 1.1446614. View Source
